Coumetarol

描述

属性

IUPAC Name |

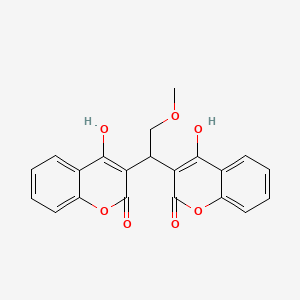

4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCJFFQZPGTGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195902 | |

| Record name | Coumetarol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4366-18-1 | |

| Record name | Coumetarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4366-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumetarol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumetarol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumetarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMETAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO1VQB3SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Warrior: A Technical Guide to the Anticancer Mechanisms of Coumetarol

A deep dive into the molecular choreography of a promising, yet understudied, natural compound in the fight against cancer.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the anticancer properties of coumetarol is limited. This guide synthesizes extensive data from structurally and functionally related compounds, primarily other coumestans like coumestrol and the broader class of coumarins, to project the likely mechanisms of action of this compound in cancer cells.

Introduction

This compound, a member of the coumestan subgroup of coumarins, is a naturally occurring phytochemical found in various plants. While its explicit role in oncology is an emerging field of study, the well-documented anti-cancer properties of its chemical relatives provide a strong foundation for predicting its therapeutic potential. This technical guide consolidates the existing knowledge on related compounds to illuminate the probable molecular mechanisms through which this compound may exert its cytotoxic and cytostatic effects on cancer cells. We will delve into its influence on key signaling pathways, the induction of programmed cell death, and the arrest of the cell cycle, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action in Cancer Cells

The anticancer activity of coumarins and coumestans is multifaceted, targeting several key processes that are dysregulated in cancer. The primary mechanisms of action explored in this guide are:

-

Induction of Apoptosis: Triggering the intrinsic and extrinsic pathways of programmed cell death.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting proliferation.

-

Modulation of Key Signaling Pathways: Interfering with pro-survival and pro-proliferative signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of coumestrol and other coumarins on various cancer cell lines, providing a comparative perspective on their potency.

Table 1: IC50 Values of Coumestrol in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| ES2 | Ovarian Cancer | Not Specified | 50 | [1] |

| HepG2 | Liver Cancer | Not Specified | 71.27 | [2] |

| SKMEL-5 | Skin Cancer | 48 | ~80 (estimated) | [3] |

| MCF7:5C (Estrogen-deprived) | Breast Cancer | Not Specified | 0.0234 | [4] |

Table 2: IC50 Values of Other Relevant Coumarins in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| Coumarin | HeLa | Cervical Cancer | 24 | 54.2 | [5] |

| 7-Hydroxycoumarin | A549 | Lung Cancer | 24 | 1850 | |

| Mansorin-II | Various | Breast, Cervical, Colorectal, Liver | Not Specified | 0.74 - 36 | |

| Mansorin-III | Various | Breast, Cervical, Colorectal, Liver | Not Specified | 3.95 - 36 | |

| Compound 15 (Coumarin Hybrid) | MCF-7 | Breast Cancer | Not Specified | 1.24 | |

| Compound 7b (Tacrine-Coumarin Hybrid) | A549 | Lung Cancer | 48 | 21.22 | |

| Compound 65 (4-substituted coumarin) | Various | Not Specified | Not Specified | 0.0035 - 0.0319 | |

| Compound 4a (Coumarin-hydrazide) | MCF-7 | Breast Cancer | Not Specified | <8.81 | |

| PMMB232 (Shikonin derivative) | HeLa | Cervical Cancer | Not Specified | 3.25 |

Signaling Pathway Modulation

Coumestans and coumarins are known to interfere with critical signaling pathways that are often constitutively active in cancer cells, promoting their survival and proliferation.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that promotes cell growth, survival, and proliferation. Many coumarin derivatives have been shown to inhibit this pathway.

Caption: this compound likely inhibits the PI3K/Akt pathway, reducing cell proliferation.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: this compound may block the MAPK/ERK pathway, leading to decreased cancer cell growth.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

Caption: this compound likely suppresses NF-κB activation, promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anticancer mechanisms of coumarins and coumestans.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, coumestrol) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in key signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assay (Transwell Assay)

Objective: To assess the effect of a compound on the migratory and invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Treatment: Add the test compound to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.

Conclusion

While direct evidence for the anticancer effects of this compound is still forthcoming, the extensive research on related coumarins and coumestans, particularly coumestrol, provides a compelling case for its potential as a therapeutic agent. The likely mechanisms of action—induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB—present multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a solid framework for researchers and drug development professionals to initiate and advance the investigation of this compound as a novel anticancer compound. Further in-depth studies are warranted to validate these predicted mechanisms and to explore the full therapeutic potential of this compound in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

The Phytoestrogen Coumestrol: A Technical Guide to its Natural Sources, Extraction, and Biological Pathways

A Note on Terminology: An extensive review of scientific literature indicates that "Coumetarol" is likely a variant spelling or misspelling of "Coumestrol." The latter is a well-documented and researched coumestan, a type of phytoestrogen. This guide will, therefore, focus on Coumestrol, providing an in-depth technical overview for researchers, scientists, and professionals in drug development.

Natural Sources of Coumestrol

Coumestrol is a secondary metabolite found predominantly in the plant kingdom, with notable concentrations in various legumes. Its presence and concentration can be influenced by factors such as plant species, cultivar, maturity, and environmental stressors. Coumestrol functions as a phytoalexin, with its production often increasing in response to pathogenic attacks, such as fungal infections.[1][2]

Key botanical sources rich in coumestrol include:

-

Legumes: The family Fabaceae is the primary source of coumestrol.

-

Other Vegetables:

-

Brussels Sprouts (Brassica oleracea)

-

Spinach (Spinacia oleracea)

-

Broccoli Sprouts (Brassica oleracea)

-

Quantitative Analysis of Coumestrol in Plant Sources

The concentration of coumestrol varies significantly among different plant sources and even within different parts of the same plant. The following table provides a summary of reported coumestrol content in various botanicals.

| Plant Source | Plant Part | Condition | Coumestrol Content (µg/g dry weight) | Reference |

| Soybean Sprouts | Whole | - | 1.76 ± 0.13 | |

| Soybean Sprouts | Hypocotyl | - | 4.11 ± 0.04 | |

| Soybean Sprouts | - | Cultivated at 24°C | 6.57 ± 0.79 | |

| Alfalfa (cv. Morava) | - | Dry Matter | 148 - 248 | |

| Alfalfa | - | Fungal Infection | Up to 180-fold increase | |

| Red Clover | - | - | ~13,000 | |

| Kala Chana | Seed | - | 6.13 | |

| Pinto Beans | - | - | 1.81 |

Experimental Protocols for Coumestrol Extraction

The extraction of coumestrol from plant matrices typically involves solvent extraction, often coupled with hydrolysis to liberate coumestrol from its glycosidic forms.

Protocol 1: Methanolic Extraction from Soybean Sprouts

This protocol is adapted from studies on the quantification of coumestrol in soybean sprouts.

-

Sample Preparation:

-

Harvest soybean sprouts. For enhanced coumestrol content, cultivate at 24°C.

-

Lyophilize (freeze-dry) the sprouts to remove water.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Accurately weigh approximately 50 mg of the pulverized sample into a microcentrifuge tube.

-

Add 1 mL of methanol to the tube.

-

Vortex the mixture to ensure thorough suspension.

-

Incubate the suspension in a water bath at 50°C for 1 hour.

-

-

Clarification:

-

Centrifuge the extract at 12,000 rpm for 10 minutes to pellet solid debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.20 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

The clarified extract is ready for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Acid Hydrolysis Extraction from Alfalfa

This protocol is based on a method for the analysis of coumestrol in alfalfa, which often contains glycosylated forms of the compound.

-

Sample Preparation:

-

Dry the alfalfa plant material (e.g., in an oven at 60°C).

-

Homogenize the dried material into a fine powder.

-

-

Extraction and Hydrolysis:

-

Weigh approximately 0.1 g of the powdered alfalfa into a reaction vessel.

-

Add 4 mL of 6 M hydrochloric acid (HCl).

-

Incubate in a water bath at 100°C for 15 minutes with periodic vortexing. This step cleaves the glycosidic bonds.

-

Allow the mixture to cool to room temperature.

-

-

Purification:

-

Filter the cooled extract.

-

Wash the remaining residue with 5 mL of methanol and combine the filtrate with the initial extract.

-

Adjust the final volume to 10 mL with distilled water.

-

Centrifuge the diluted extract at 4000 rpm for 10 minutes.

-

The supernatant can be further purified using Solid-Phase Extraction (SPE) if necessary.

-

-

Analysis:

-

Filter the final extract through a 0.45 µm membrane filter prior to analysis by HPLC or other chromatographic techniques.

-

Visualizing the Core Pathways

Biosynthesis of Coumestrol

The biosynthesis of coumestrol is an extension of the phenylpropanoid pathway, which is central to the production of flavonoids and isoflavonoids in plants. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the isoflavone daidzein, a key precursor to coumestrol.

Caption: Simplified biosynthetic pathway of coumestrol from L-phenylalanine.

Signaling Pathway of Coumestrol in Mammalian Cells

As a phytoestrogen, coumestrol can exert biological effects in mammals by interacting with estrogen receptors (ERα and ERβ). This interaction can modulate the expression of estrogen-responsive genes, thereby influencing various physiological processes.

Caption: Mechanism of coumestrol action via the estrogen receptor signaling pathway.

Experimental Workflow for Coumestrol Analysis

The process of isolating and quantifying coumestrol from a plant source follows a structured experimental workflow.

Caption: A generalized workflow for the extraction and quantification of coumestrol.

References

- 1. Coumestrol - Wikipedia [en.wikipedia.org]

- 2. Phytoestrogens: A Review of Their Impacts on Reproductive Physiology and Other Effects upon Grazing Livestock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective methods for increasing coumestrol in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytoestrogens and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Coumetarol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumetarol, also known as Dicumoxane, is a synthetic derivative of coumarin that functions as a vitamin K antagonist, exhibiting anticoagulant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the assessment of its anticoagulant activity are also presented, alongside a visualization of its role in the vitamin K cycle. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is chemically designated as 4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one[1][2]. Its chemical identity is further defined by the following identifiers:

-

Molecular Formula: C₂₁H₁₆O₇

-

Synonyms: Dicumoxane, Cumetarol, Cumetharol, Coumetarolum

The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and in silico modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 380.35 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 156-157 °C | |

| SMILES | COCC(C1=C(O)C2=CC=CC=C2OC1=O)C3=C(O)C4=CC=CC=C4OC3=O | |

| Solubility | Soluble in DMSO (250 mg/mL with sonication) |

Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by acting as a vitamin K antagonist. It specifically inhibits the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several clotting factors.

The vitamin K cycle involves the conversion of vitamin K from its epoxide form back to its active hydroquinone form. This reduction is catalyzed by VKOR. The active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X), as well as anticoagulant proteins C and S. This gamma-carboxylation is crucial for the calcium-binding capacity of these factors, enabling their activation and participation in the coagulation cascade.

By inhibiting VKOR, this compound depletes the available pool of active vitamin K, thereby preventing the proper synthesis of functional clotting factors. This leads to the production of under-carboxylated, inactive clotting factors, which ultimately impairs the coagulation cascade and results in an anticoagulant effect.

The signaling pathway illustrating the mechanism of action of this compound is depicted in the following diagram:

Mechanism of this compound as a Vitamin K antagonist.

Experimental Protocols

The anticoagulant activity of this compound can be assessed using various in vitro and ex vivo assays. The most common method for monitoring oral anticoagulant therapy is the Prothrombin Time (PT) assay. For more mechanistic studies, in vitro assays measuring the inhibition of Vitamin K Epoxide Reductase (VKOR) are employed.

Prothrombin Time (PT) Assay

The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade. It is highly sensitive to reductions in the levels of vitamin K-dependent clotting factors II, VII, and X.

Principle: Tissue factor (thromboplastin) and calcium are added to a patient's citrated plasma, and the time it takes for a clot to form is measured in seconds. A prolonged PT indicates a deficiency in one or more of the clotting factors in the extrinsic and common pathways.

Detailed Methodology:

-

Specimen Collection and Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (blue top tube) in a 9:1 ratio of blood to anticoagulant.

-

Gently invert the tube several times to ensure thorough mixing.

-

Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Carefully aspirate the plasma for immediate use or store at -20°C for later analysis.

-

-

Assay Procedure (Manual Method):

-

Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C in a water bath.

-

Pipette 100 µL of the plasma sample into a pre-warmed test tube.

-

Rapidly add 200 µL of the pre-warmed PT reagent to the test tube and simultaneously start a stopwatch.

-

Observe the mixture for the formation of a fibrin clot.

-

Stop the stopwatch as soon as the clot is detected.

-

The time recorded is the prothrombin time in seconds.

-

Results are often expressed as an International Normalized Ratio (INR), which standardizes the PT ratio.

-

The following diagram illustrates the general workflow of a Prothrombin Time (PT) assay.

Workflow for a manual Prothrombin Time (PT) assay.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Direct assessment of this compound's inhibitory activity on its molecular target can be performed using an in vitro VKOR inhibition assay. These assays typically utilize liver microsomes as a source of the VKOR enzyme.

Principle: The assay measures the conversion of vitamin K epoxide to vitamin K by VKOR in the presence of a reducing agent, typically dithiothreitol (DTT). The inhibitory effect of this compound is determined by quantifying the reduction in the rate of this conversion.

Detailed Methodology:

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue in a suitable buffer (e.g., Tris-HCl with sucrose).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in VKOR.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing liver microsomes, a source of vitamin K epoxide, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding DTT.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

-

Extract the vitamin K metabolites into an organic solvent.

-

Analyze the extracted samples by high-performance liquid chromatography (HPLC) with fluorescence or UV detection to quantify the amounts of vitamin K epoxide and vitamin K.

-

Calculate the percentage of VKOR inhibition for each concentration of this compound and determine the IC₅₀ value.

-

The following diagram outlines the experimental workflow for an in vitro VKOR inhibition assay.

Experimental workflow for an in vitro VKOR inhibition assay.

Conclusion

This compound is a well-characterized vitamin K antagonist with a clear mechanism of action involving the inhibition of Vitamin K Epoxide Reductase. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this compound. The detailed chemical and physical data, coupled with the outlined experimental procedures, will facilitate further investigation into the pharmacological properties and potential therapeutic applications of this compound.

References

Coumetarol's Intricate Dance with Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – Coumetarol, a naturally occurring compound belonging to the coumestan class of phytoestrogens, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its intricate interplay with key signaling pathways. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Signaling Interactions of this compound

This compound exerts its biological effects by modulating several key signaling pathways. The primary targets identified to date include Estrogen Receptors (ERs), the Pregnane X Receptor (PXR), and Monoamine Oxidase-A (MAO-A). Furthermore, downstream of these primary interactions, this compound has been shown to influence the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.

Estrogen Receptor (ER) Agonism

This compound is a potent phytoestrogen that functions as an agonist for both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). It exhibits a higher binding affinity for ERβ compared to ERα[1][2]. This interaction is the basis for many of this compound's physiological effects, including its influence on metabolic regulation and osteoclast differentiation. Upon binding, this compound triggers conformational changes in the estrogen receptors, leading to the recruitment of coactivators and the initiation of downstream signaling events.

Pregnane X Receptor (PXR) Antagonism

In contrast to its agonistic activity on estrogen receptors, this compound acts as an antagonist of the Pregnane X Receptor (PXR)[3][4][5]. PXR is a nuclear receptor that plays a crucial role in xenobiotic metabolism by regulating the expression of drug-metabolizing enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4) and CYP2B6. By antagonizing PXR, this compound can suppress the induction of these genes, which has significant implications for drug-drug interactions.

Monoamine Oxidase-A (MAO-A) Inhibition

Recent studies have identified this compound as a selective and competitive inhibitor of Monoamine Oxidase-A (MAO-A), an enzyme critical for the degradation of neurotransmitters like serotonin and norepinephrine. This inhibitory activity suggests a potential role for this compound in the modulation of mood and neurological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its primary molecular targets.

Table 1: Receptor Binding and Functional Activity of this compound

| Target | Species | Assay Type | Parameter | Value | Reference(s) |

| Estrogen Receptor α (ERα) | Human | Reporter Gene Assay | EC50 | 67 nM | |

| Estrogen Receptor β (ERβ) | Human | Reporter Gene Assay | EC50 | 21 nM | |

| Pregnane X Receptor (PXR) | Human | Transient Transfection Assay | IC50 | 12 µM | |

| Monoamine Oxidase-A (MAO-A) | Human | Luminometric Method | IC50 | 1.99 ± 0.68 µM | |

| Monoamine Oxidase-A (MAO-A) | Human | Enzyme Kinetics | Ki | 1.32 µM | |

| Monoamine Oxidase-B (MAO-B) | Human | Luminometric Method | IC50 | 77.79 µM | |

| Protein Kinase CKII | Bovine | Phosphotransferase Assay | IC50 | ~5 µM | |

| Protein Kinase CKII | Bovine | Enzyme Kinetics | Ki | 7.67 µM |

Table 2: Effects of this compound on Gene Expression

| Target Gene | Cell Line/System | Effect | Method | Reference(s) |

| CYP3A4 | Primary Human Hepatocytes | Suppression of agonist-induced expression | Northern Blot | |

| CYP2B6 | Primary Human Hepatocytes | Suppression of agonist-induced expression | Northern Blot |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by this compound.

Estrogen Receptor Signaling and Downstream Effects

Pregnane X Receptor Antagonism

Monoamine Oxidase-A Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phytoestrogen coumestrol is a naturally occurring antagonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Coumestrol Research: Unraveling its Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a naturally occurring compound found in various plants such as soybeans, clover, and spinach, has garnered significant attention in the scientific community. It is classified as a phytoestrogen, a plant-derived compound that mimics the biological activity of estrogen. This technical guide provides an in-depth review of the research trends surrounding coumestrol, with a focus on its pharmacological activities, mechanisms of action, and the experimental methodologies employed in its investigation. It is important to note that while the user query specified "Coumetarol," the vast body of research points to "Coumestrol" as the likely intended subject of interest. This compound, a synthetic hydroxycoumarin, is a distinct compound with limited publicly available research, primarily identified as a vitamin K antagonist and oral anticoagulant[1][2][3][4][5]. This review will therefore focus on the extensively studied coumestrol.

Pharmacological Activities and Research Trends

Research into coumestrol has revealed a broad spectrum of biological effects, ranging from hormonal and metabolic regulation to potential therapeutic applications in various diseases. The primary research trends focus on its estrogenic and anti-estrogenic properties, anti-cancer potential, neuroprotective effects, and impact on metabolic disorders.

Estrogenic and Anti-Estrogenic Activity

Coumestrol's structural similarity to estradiol allows it to bind to estrogen receptors (ER), specifically ERα and ERβ. Its binding affinity for both receptors is comparable to that of estradiol, although its estrogenic activity is less potent. The estrogenic effects of coumestrol are dose-dependent and cell-specific, leading to a range of physiological responses.

Anti-Cancer Research

A significant area of investigation is coumestrol's potential role in cancer prevention and therapy. Studies have explored its effects on various cancer cell lines, with some research suggesting it may lower the risk of breast and prostate cancer. However, its effects can be complex, with some studies indicating that at high doses, it may promote cell death. The mechanisms underlying its anti-cancer effects are thought to involve the modulation of hormone production by inhibiting enzymes like aromatase and hydroxysteroid dehydrogenase.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of coumestrol. Studies suggest it may offer protective effects against neurological dysfunctions and could be beneficial in conditions such as Parkinson's, Alzheimer's, and Huntington's disease. Its neuroprotective actions are linked to its estrogen-like activities in the central nervous system.

Metabolic Effects

Coumestrol has been shown to influence both carbohydrate and lipid metabolism. In animal studies, it has demonstrated the ability to lower plasma cholesterol concentrations in a dose-dependent manner. It has also been observed to decrease muscle glycogen and affect insulin binding, suggesting a role in glucose homeostasis. These findings have spurred interest in its potential application for managing obesity and diabetes.

Quantitative Data on Coumestrol's Biological Activities

The following tables summarize key quantitative data from various studies on coumestrol.

| Biological Activity | Model System | Concentration/Dose | Observed Effect | Reference |

| Cytotoxicity | ES2 cancer cells | IC50 of 50 μM | Suppression of cell proliferation | |

| Genotoxicity | V79 hamster cells | 5–50 μM | Up to 10-fold increase in mutation frequency | |

| Genotoxicity | Human lymphoblastoid cells | 10–50 μM | Significant, dose-dependent increase in micronuclei | |

| MAO-A Inhibition | in vitro | IC50 of 1.99 ± 0.68 µM | Selective and competitive inhibition of Monoamine Oxidase-A | |

| Amyloid β Aggregation Inhibition | in vitro | IC50 of 37.40 ± 1.70 μM | Inhibition of Aβ25–35 self-aggregation | |

| Uterotrophic Effect | Ovariectomized mice | 5 mg/kg (subcutaneous) for 10 weeks | Significant increase in uterine weight | |

| Anti-obesity Effect | Ovariectomized mice on a high-fat diet | 5 mg/kg/day for 10 weeks | Prevention of body fat accumulation and adipocyte hypertrophy | |

| Embryonic Growth Inhibition | Pregnant mice | 200 μg/kg/day (oral gavage) | Decreased fetal and placental weights |

Key Experimental Protocols

This section details the methodologies for some of the key experiments cited in the literature on coumestrol.

High-Performance Liquid Chromatography (HPLC) for Coumestrol Quantification

-

Objective: To quantify the amount of coumestrol in biological samples, such as animal feed or plant tissues.

-

Sample Preparation:

-

Extraction of the sample with a suitable solvent (e.g., methanol or ethanol).

-

Filtration of the extract to remove particulate matter.

-

Concentration of the filtrate under reduced pressure.

-

The residue is redissolved in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water (often with a small percentage of formic acid to improve peak shape), is commonly employed.

-

Detection: UV detection at a wavelength specific for coumestrol (e.g., 254 nm or 340 nm) or fluorescence detection for higher sensitivity.

-

Quantification: A standard curve is generated using known concentrations of a pure coumestrol standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

In Vitro Cell Proliferation Assay

-

Objective: To assess the cytotoxic or anti-proliferative effects of coumestrol on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cells (e.g., ES2 ovarian cancer cells) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of coumestrol for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of coumestrol that inhibits cell growth by 50%) is then determined.

-

Animal Studies for Metabolic Effects

-

Objective: To investigate the in vivo effects of coumestrol on metabolic parameters in an animal model of postmenopausal metabolic dysfunction.

-

Animal Model: Ovariectomized (OVX) mice fed a high-fat diet are often used to mimic postmenopausal conditions.

-

Treatment Protocol:

-

Mice are randomly assigned to different treatment groups: vehicle control, 17β-estradiol (E2) as a positive control, and coumestrol administered either subcutaneously or orally at a specific dose (e.g., 5 mg/kg) for a defined period (e.g., 10 weeks).

-

Body weight and food intake are monitored regularly.

-

-

Outcome Measures:

-

Body Composition: Body fat mass is measured using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Histology: Adipose tissue and liver are collected for histological analysis to assess adipocyte size and hepatic steatosis.

-

Gene and Protein Expression: Tissues are analyzed for the expression of proteins and genes involved in fat metabolism and insulin signaling using methods like Western blotting and qRT-PCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to coumestrol research.

References

- 1. This compound | C21H16O7 | CID 54716150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Vitamin K antagonist | anticoagulant | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound price-Coumetarol suppliers-Coumetarol manufacturer [aushealthingredients.com]

- 5. echemi.com [echemi.com]

discovery and history of Coumetarol isolation

An In-depth Technical Guide on the Discovery, Isolation, and History of Coumestrol

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and isolation of coumestrol, a prominent phytoestrogen belonging to the coumestan class of organic compounds. Initially identified in forage crops in 1957, coumestrol has since been the subject of extensive research due to its potent estrogenic activity, which is mediated through interactions with estrogen receptors (ERα and ERβ). This document details the original isolation protocols pioneered by E. M. Bickoff and contrasts them with modern extraction and purification techniques. Quantitative data, including physical properties and spectroscopic characterization, are systematically presented. Furthermore, this guide illustrates the established experimental workflows and the primary signaling pathway of coumestrol using standardized diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Context

Coumestrol is a naturally occurring organic compound first identified as a potent phytoestrogen by E. M. Bickoff and colleagues in 1957.[1][2] It was isolated from Ladino clover (Trifolium repens) and alfalfa (Medicago sativa), where its presence was linked to reproductive issues in grazing livestock.[1] Structurally classified as a coumestan, coumestrol is biosynthetically related to isoflavones and features a planar heterocyclic system that mimics the steroid hormone 17β-estradiol.[1] This structural similarity allows it to bind to and activate estrogen receptors, making it a molecule of significant interest for its potential therapeutic applications and as a notable endocrine disruptor.[3] The highest concentrations are typically found in clover and alfalfa sprouts, particularly in plants subjected to stress such as fungal infection.

Isolation Methodologies

The isolation of coumestrol has evolved from classical, large-scale extraction and distribution methods to more refined chromatographic techniques. This section details both the historical procedure used by its discoverers and a representative modern protocol.

Historical Isolation Protocol (Bickoff et al., 1958)

The pioneering work by Bickoff's team involved a multi-step process to isolate coumestrol from Ladino clover. The general procedure involved large-scale solvent extraction, liquid-liquid partitioning to purify the phenolic fraction, and separation by countercurrent distribution.

Experimental Protocol:

-

Initial Extraction: Dried and ground Ladino clover or alfalfa meal was exhaustively extracted with a nonpolar solvent, such as ether, to create a crude oleoresin containing lipids, pigments, and phenolic compounds.

-

Alkali Purification: The crude ether extract was then subjected to a liquid-liquid partition with an aqueous alkali solution (e.g., sodium hydroxide). The phenolic compounds, including coumestrol, being weakly acidic, would dissolve in the aqueous phase, separating them from neutral lipids and other non-acidic components.

-

Acidification and Re-extraction: The alkaline aqueous phase was acidified with a strong acid (e.g., HCl) to precipitate the phenolic compounds. This acidic slurry was then re-extracted with ether to recover the purified phenolic fraction.

-

Countercurrent Solvent Distribution: The concentrated phenolic fraction was separated using a Craig countercurrent distribution apparatus. This technique partitions compounds between two immiscible liquid phases over hundreds of transfers, separating molecules based on their differential solubility. While the exact solvent system used in the initial discovery was not detailed in readily available abstracts, subsequent work by the same group on isolating phenolics from alfalfa employed systems like hexane-chloroform-methanol-water.

-

Crystallization and Final Purification: Fractions identified as containing the estrogenic compound were combined, the solvent was evaporated, and the resulting solid was purified by recrystallization from solvents like aqueous ethanol or pyridine to yield pure, crystalline coumestrol.

Modern Isolation and Purification Protocol

Current methods leverage advanced chromatographic techniques for higher efficiency, resolution, and speed. The following protocol is a representative example based on modern phytochemical practices.

Experimental Protocol:

-

Plant Material Preparation: Air-dried and powdered alfalfa (Medicago sativa) leaves (100 g) are used as the starting material.

-

Extraction: The plant material is extracted via maceration or ultrasonication with 80% aqueous methanol (1 L) at room temperature for 24 hours. The process is repeated three times. The resulting extracts are combined and filtered.

-

Solvent Partitioning: The methanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield an aqueous suspension. This suspension is then sequentially partitioned in a separatory funnel with n-hexane, chloroform, and finally ethyl acetate. The coumestrol is concentrated in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction (e.g., 5 g) is adsorbed onto silica gel (10 g) and subjected to column chromatography on a silica gel column (200 g, 70-230 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp (365 nm) for visualization.

-

Preparative HPLC: Fractions rich in coumestrol are pooled, concentrated, and subjected to final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase would be an isocratic or gradient system of methanol and water. The peak corresponding to coumestrol is collected, and the solvent is evaporated to yield the pure compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a modern coumestrol isolation protocol, from raw plant material to the purified compound.

Quantitative Data and Characterization

The identity and purity of isolated coumestrol are confirmed through physical and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈O₅ | |

| Molecular Weight | 268.22 g/mol | |

| Appearance | Crystalline Solid | |

| Melting Point | 385 °C | |

| IUPAC Name | 3,9-dihydroxy-benzofuro[3,2-c]chromen-6-one |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation of coumestrol.

| Technique | Data | Reference |

| UV-Vis (λmax) | 244, 305, 344 nm (in DMSO) | |

| Infrared (IR) | Key absorptions expected for: O-H stretch (~3300 cm⁻¹), C=O lactone stretch (~1720 cm⁻¹), aromatic C=C stretch (~1600-1450 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹). | |

| ¹³C NMR | Spectral data available in public databases such as PubChem. Key signals include those for aromatic carbons, hydroxyl-substituted carbons, and the lactone carbonyl carbon. | |

| Mass Spec. (MS) | Molecular Ion (M⁺): m/z 268. Key Fragments (LC-ESI-QFT): m/z 241.0492, 197.0593, 213.0547. |

Biological Activity and Signaling Pathway

Coumestrol exerts its biological effects primarily by acting as an agonist for estrogen receptors (ERs). It shows a binding affinity for both ERα and ERβ, with some studies indicating a higher affinity for ERβ. This interaction initiates a cascade of events typical of estrogenic signaling.

Estrogen Receptor Signaling Pathway

The mechanism involves binding to cytosolic estrogen receptors, which then translocate to the nucleus to act as transcription factors.

Pathway Description:

-

Cellular Entry: Due to its lipophilic nature, coumestrol passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, coumestrol binds to an estrogen receptor (ERα or ERβ), which is typically stabilized in an inactive state by heat shock proteins (HSP). This binding causes a conformational change and the dissociation of HSPs.

-

Dimerization & Translocation: The activated coumestrol-ER complex dimerizes (forms a pair) with another complex. This dimer is then translocated into the nucleus.

-

DNA Binding: Inside the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs), which are located in the promoter regions of target genes.

-

Gene Transcription: The binding of the dimer to the ERE recruits co-activator or co-repressor proteins, modulating the transcription of estrogen-responsive genes, leading to a physiological response.

Conclusion

Since its discovery over six decades ago, coumestrol has remained a phytoestrogen of significant scientific importance. The foundational isolation work by E. M. Bickoff laid the groundwork for decades of research into its biological effects. Modern phytochemical methods have streamlined its isolation, enabling more detailed pharmacological studies. The data and workflows presented in this guide offer a comprehensive technical resource for professionals engaged in the study of natural products and their influence on biological systems, particularly endocrine signaling pathways. A thorough understanding of its isolation history, chemical properties, and mechanism of action is essential for leveraging its potential in therapeutic development or for mitigating its effects as an endocrine disruptor.

References

The Physiological Effects of Coumetarol in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumetarol is a naturally occurring organic compound belonging to the coumestan class of phytochemicals. First identified in ladino clover and alfalfa, it is recognized as a potent phytoestrogen, exhibiting biological activities that mimic those of endogenous estrogens.[1] Its presence in various foodstuffs, including soybeans, Brussels sprouts, and spinach, has prompted extensive research into its physiological effects on mammalian systems.[1] This technical guide provides a comprehensive overview of the physiological effects of this compound in mammals, with a focus on its molecular interactions, cellular signaling pathways, and systemic impacts. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physiological Effects

The primary physiological effects of this compound stem from its interaction with estrogen receptors (ERs), leading to a cascade of downstream cellular and systemic responses.

Estrogenic Activity

This compound is a potent estrogen receptor agonist.[2] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with an affinity that is comparable to that of estradiol, although its estrogenic activity is generally considered to be less potent.[1] The structural similarity of this compound to 17β-estradiol, particularly the orientation of its two hydroxyl groups, allows it to fit into the ligand-binding domain of the estrogen receptors.[1]

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

A competitive binding assay is utilized to determine the relative binding affinity of this compound for estrogen receptors. This assay typically involves the use of rat uterine cytosol as a source of ERs and radiolabeled estradiol ([³H]-E₂) as the ligand.

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer solution (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then centrifuged to separate the cytosolic fraction, which contains the estrogen receptors.

-

Competitive Binding: A constant concentration of [³H]-E₂ is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Unbound Ligand: The bound [³H]-E₂ is separated from the unbound ligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to estradiol.

Effects on the Reproductive System

This compound exerts significant effects on the mammalian reproductive system, primarily due to its estrogenic properties.

-

Uterine Growth: Administration of this compound to ovariectomized or immature rats leads to a significant increase in uterine wet and dry weight, a response known as the uterotrophic effect. This effect is characterized by uterine hyperplasia and an increase in uterine DNA content. However, some studies have reported atypical uterotrophic responses, where uterine weight increases without a corresponding increase in DNA synthesis. Neonatal exposure to coumestrol can lead to premature uterine gland development, but at later ages, it can result in reduced uterine weight and suppressed estrogen receptor levels.

Experimental Protocol: Uterotrophic Assay in Ovariectomized Rats

The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound.

-

Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogens.

-

Dosing: After a post-surgery recovery period, the animals are administered this compound daily for a period of 3 to 7 days via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (treated with estradiol) are included.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uteri may also be dried to determine the dry weight.

-

Histological Analysis: Uterine tissues can be processed for histological examination to assess for cellular changes such as luminal epithelial cell height, glandular proliferation, and stromal edema.

-

Ovarian Function: Lactational exposure to this compound in rats has been shown to increase ovarian apoptosis in the adult offspring. High doses of this compound can also lead to a persistent estrous state in female rats.

Effects on Bone Metabolism

This compound has demonstrated protective effects on bone health, suggesting its potential as a therapeutic agent for osteoporosis.

-

Osteoblast Proliferation and Differentiation: In vitro studies have shown that this compound promotes the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation.

-

Regulation of OPG/RANKL System: this compound has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of receptor activator of nuclear factor kappa-B ligand (RANKL) in osteoblasts. The OPG/RANKL signaling pathway is a critical regulator of bone resorption. An increased OPG/RANKL ratio inhibits the formation and activity of osteoclasts, the cells that break down bone tissue.

Experimental Protocol: In Vitro Osteoblast Differentiation Assay

-

Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal mice or rats and cultured in appropriate media.

-

Treatment: The cultured osteoblasts are treated with varying concentrations of this compound.

-

Alkaline Phosphatase (ALP) Activity Assay: After a specified incubation period, the cells are lysed, and the ALP activity in the cell lysate is measured using a colorimetric or fluorometric assay.

-

Gene Expression Analysis: RNA is extracted from the treated cells, and the expression levels of osteoblast-specific genes (e.g., ALP, collagen type I, osteocalcin) and the OPG/RANKL ratio are quantified using quantitative real-time PCR (qRT-PCR).

Metabolic Effects

This compound has been shown to have beneficial effects on metabolic parameters, particularly in the context of estrogen deficiency.

-

Glucose and Lipid Homeostasis: In ovariectomized mice, this compound treatment has been shown to improve glucose and lipid metabolism. Studies in ovariectomized rats have shown that this compound can decrease liver and skeletal muscle glycogen content while increasing blood glucose levels. It has also been observed to increase triglyceride content in muscle and enhance liver lipid synthesis.

-

Prevention of Adiposity: this compound has been found to prevent body fat accumulation and adipocyte hypertrophy in ovariectomized mice fed a high-fat diet.

Experimental Protocol: Assessment of Metabolic Parameters in Ovariectomized Mice

-

Animal Model: Female mice are ovariectomized to mimic a postmenopausal state of estrogen deficiency.

-

Diet and Treatment: The mice are fed a high-fat diet to induce metabolic dysfunction. They are then treated with this compound (e.g., via subcutaneous injection or oral gavage) for a specified period.

-

Metabolic Measurements: At the end of the study, various metabolic parameters are assessed, including:

-

Body weight and composition: Body weight is monitored throughout the study. At termination, fat pads (e.g., visceral and subcutaneous) are dissected and weighed.

-

Blood glucose and insulin levels: Fasting blood glucose and insulin levels are measured. Glucose and insulin tolerance tests can also be performed.

-

Serum lipid profile: Serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are determined.

-

Gene and protein expression: Tissues such as the liver, skeletal muscle, and adipose tissue are collected to analyze the expression of key genes and proteins involved in glucose and lipid metabolism.

-

Quantitative Data Summary

| Parameter | Species/System | Method | Result | Reference(s) |

| Estrogen Receptor Binding | ||||

| Relative Binding Affinity (ERα) | Rat Uterine Cytosol | Competitive Binding Assay | 94% of Estradiol | |

| Relative Binding Affinity (ERβ) | Rat Uterine Cytosol | Competitive Binding Assay | 185% of Estradiol | |

| IC50 (Estradiol) | Human ERα LBD | Fluorescence Anisotropy | 20 ± 10 nM | |

| IC50 (Tamoxifen) | Human ERα LBD | Fluorescence Anisotropy | 8 ± 4 nM | |

| IC50 (Fulvestrant) | Human ERα LBD | Fluorescence Anisotropy | 400 ± 300 nM | |

| Uterotrophic Effect | ||||

| Uterine Weight Increase | Immature Rats (oral, 60 mg/kg/day for 3 days) | In vivo assay | Significant increase in uterine, cervix, and vaginal weights; doubled uterine DNA content | |

| Uterine Weight Increase | Ovariectomized Rats (fed 200 µ g/day for 14 days) | In vivo assay | 78% increase compared to control | |

| Effects on Osteoblasts | ||||

| Cell Proliferation | Neonatal Mice Osteoblasts (10⁻⁹ M) | MTT Assay | 139.5% of control | |

| Cell Proliferation | Adult Mice Osteoblasts (10⁻⁹ M) | MTT Assay | 207.4% of control (at 21 days) | |

| Alkaline Phosphatase (ALP) Gene Expression | Neonatal Mice Osteoblasts | qRT-PCR | 360% upregulation at day 7 | |

| Type I Collagen Gene Expression | Neonatal Mice Osteoblasts | qRT-PCR | 167% upregulation at day 1 | |

| Osteocalcin Gene Expression | Neonatal Mice Osteoblasts | qRT-PCR | 222% upregulation at day 14 | |

| OPG/RANKL Ratio | Rat Bone Marrow Stromal Cells | qRT-PCR | Increased | |

| Metabolic Effects | ||||

| Blood Glucose Level | Ovariectomized Rats (fed 200 µ g/day for 14 days) | In vivo assay | 24% increase | |

| Liver Glycogen Content | Ovariectomized Rats (fed 200 µ g/day for 14 days) | In vivo assay | 18% decrease | |

| Skeletal Muscle Glycogen Content | Ovariectomized Rats (fed 200 µ g/day for 14 days) | In vivo assay | 29% decrease | |

| Muscle Triglyceride Content | Ovariectomized Rats (fed 200 µ g/day for 14 days) | In vivo assay | 113% increase | |

| Liver Cholesterol Concentration | Ovariectomized Rats (fed 200 µ g/day for 14 days) | In vivo assay | 12% increase | |

| Toxicity | ||||

| Ovarian Weight | Adult Rats (lactational exposure, 0.1 and 1.0 mg/kg) | In vivo assay | Significant reduction |

Signaling Pathways

This compound modulates several key signaling pathways, primarily through its interaction with estrogen receptors, but also through other mechanisms.

Estrogen Receptor Signaling Pathway

Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the this compound-ER complex binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. This is the classical genomic pathway of estrogen action.

PI3K/Akt and MAPK Signaling Pathways

This compound has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell proliferation, survival, and migration. In some cancer cell lines, this compound has been observed to inhibit the phosphorylation of Akt and components of the MAPK pathway, such as ERK1/2 and JNK, leading to anti-proliferative and pro-apoptotic effects. Conversely, in other cell types, it can activate these pathways.

Sphingolipid Signaling Pathway

In primary rat hepatocytes, this compound has been shown to influence the sphingolipid signaling pathway, which is involved in insulin resistance. This compound treatment was found to increase the synthesis of sphingosine-1-phosphate (S1P), a beneficial sphingolipid, while reducing the formation of ceramides, which are associated with insulin resistance.

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed pharmacokinetic data for this compound in mammals is limited. As a phytoestrogen, it is absorbed from the diet, and due to its relatively low molecular weight, it can readily pass through cell membranes to interact with intracellular receptors and enzymes. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various mammalian species.

Toxicology

The toxicological profile of this compound is primarily related to its potent estrogenic activity.

-

Reproductive Toxicity: As mentioned earlier, exposure to this compound can disrupt reproductive function in both males and females, leading to effects such as altered estrous cycles, reduced fertility, and developmental abnormalities in the reproductive tract.

-

Genotoxicity: Some studies have indicated that this compound may have genotoxic potential, inducing micronuclei formation in hamster and human lymphoblastoid cells in a dose-dependent manner.

-

Chronic Toxicity: Long-term studies on the chronic toxicity, carcinogenicity, and teratogenicity of this compound are limited, and further investigation is required to fully understand its long-term health effects.

Experimental Workflow: Acute Oral Toxicity (LD50) Study (Conceptual)

This is a conceptual workflow based on general toxicology protocols, as specific LD50 data for this compound was not found.

Conclusion

This compound is a potent phytoestrogen with a wide range of physiological effects in mammals. Its primary mechanism of action involves binding to and activating estrogen receptors, which in turn modulates the expression of numerous target genes and influences key signaling pathways such as the PI3K/Akt and MAPK pathways. These molecular interactions translate into significant effects on the reproductive system, bone metabolism, and overall metabolic homeostasis. While the estrogenic properties of this compound may offer therapeutic benefits, particularly for conditions like osteoporosis and metabolic disorders associated with estrogen deficiency, its potential for reproductive and developmental toxicity necessitates careful consideration. Further research is warranted to fully elucidate the long-term health effects, pharmacokinetic profile, and complete toxicological landscape of this compound in mammals to better inform its potential applications in medicine and to understand its impact as a dietary component.

References

Coumetarol's Interaction with Estrogen Receptors Alpha and Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumetarol, a naturally occurring compound belonging to the coumestan class of phytoestrogens, has garnered significant scientific interest due to its potent interactions with estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides an in-depth analysis of these interactions, summarizing quantitative binding and functional data, detailing key experimental methodologies, and visualizing the associated signaling pathways. Evidence consistently indicates that this compound acts as an agonist at both ERα and ERβ, with a generally higher binding affinity for ERβ. This preferential binding, coupled with its estrogenic activity, underscores its potential as a selective estrogen receptor modulator (SERM) and highlights its importance in drug discovery and development.

Quantitative Analysis of this compound's Interaction with ERα and ERβ

The binding affinity and functional potency of this compound for both estrogen receptor subtypes have been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its interaction with ERα and ERβ.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Parameter | ERα | ERβ | Compound | Assay Method | Source |

| Kd (µM) | 32.66 | 36.14 | Coumestrol | Fluorescence Polarization | [1][2][3] |

| IC50 (nM) | > 2 | Not specified | Coumestrol | Not specified | [4] |

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a ligand that is required for 50% inhibition of a specific biological response.

Table 2: Functional Activity of this compound at Estrogen Receptors

| Parameter | ERα | ERβ | Compound | Assay Method | Source |

| EC50 (M) | 1.7 x 10⁻⁷ | 2.5 x 10⁻⁷ | Coumestrol | Fluorescence Polarization | [3] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with estrogen receptors.

Competitive Binding Assay using Fluorescence Polarization

This assay is employed to determine the binding affinity of this compound for ERα and ERβ by measuring the displacement of a fluorescently labeled estrogen analog.

-

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule (the estrogen receptor). A high polarization value indicates a bound state, while a low value indicates a free state.

-

Materials:

-

Recombinant human ERα and ERβ ligand-binding domains (LBDs).

-

Coumestrol as the fluorescent tracer.

-

Unlabeled this compound or other competitor compounds.

-

Assay buffer (e.g., Tris-based buffer at pH 7.4).

-

Microplates (e.g., 384-well).

-

Plate reader with FP capabilities.

-

-

Procedure:

-

A constant concentration of the ERα or ERβ LBD is incubated with a constant concentration of fluorescent coumestrol in the assay buffer.

-

Increasing concentrations of unlabeled this compound (or other test compounds) are added to the wells.

-

The mixture is incubated to reach binding equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

The data is analyzed to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the fluorescent tracer. From the IC50, the Ki (inhibition constant) can be calculated.

-

Estrogen Receptor Reporter Gene Assay

This cell-based assay is used to quantify the agonist or antagonist activity of this compound on ERα and ERβ-mediated gene transcription.

-

Principle: Cells are engineered to express an estrogen receptor (either ERα or ERβ) and a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen response element (ERE). Activation of the ER by an agonist like this compound leads to the expression of the reporter gene, which produces a measurable signal.

-

Materials:

-

A suitable mammalian cell line (e.g., MCF-7, HEK293) stably transfected with plasmids for ERα or ERβ expression and an ERE-driven reporter gene.

-

Cell culture medium and supplements.

-

This compound and control compounds (e.g., 17β-estradiol as a positive control).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of this compound or control compounds.

-

After an incubation period (typically 24-48 hours), the cells are lysed.

-

The appropriate substrate for the reporter enzyme is added to the cell lysate.

-

The signal (e.g., luminescence) is measured using a plate reader.

-

The dose-response curve is plotted to determine the EC50 value for agonist activity or the IC50 value for antagonist activity.

-

Rodent Uterotrophic Assay

This in vivo assay assesses the estrogenic activity of this compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

-

Principle: The uterus is a target organ for estrogens, and its growth is stimulated by estrogenic compounds. An increase in uterine weight in response to a test compound is a hallmark of estrogenic activity.

-

Materials:

-

Immature or ovariectomized female rats or mice.

-

This compound, a vehicle control (e.g., corn oil), and a positive control (e.g., 17β-estradiol).

-

Dosing equipment (e.g., gavage needles or injection syringes).

-

Analytical balance.

-

-

Procedure:

-

Animals are randomly assigned to treatment groups.

-

The test compound (this compound), vehicle, or positive control is administered daily for a set period (typically 3-7 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

-

Body weights are recorded daily.

-

At the end of the treatment period, the animals are euthanized, and the uteri are carefully dissected and weighed (both wet and blotted weight).

-

A statistically significant increase in uterine weight in the this compound-treated group compared to the vehicle control group indicates estrogenic activity.

-

Signaling Pathways of this compound-ER Interaction

Upon binding to this compound, both ERα and ERβ undergo a conformational change, leading to the activation of downstream signaling pathways. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical and most well-understood mechanism of estrogen action is through the regulation of gene expression.

-

Mechanism:

-

This compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the cytoplasm or nucleus.

-

Ligand binding induces a conformational change in the receptor, causing it to dimerize (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers).

-

The activated receptor-ligand complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

The receptor complex then recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.

-

This results in the synthesis of new proteins that mediate the physiological effects of this compound.

-

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens and phytoestrogens can elicit rapid cellular responses through non-genomic signaling cascades.

-

Mechanism:

-

A subpopulation of ERα and ERβ is localized to the cell membrane.

-

Binding of this compound to these membrane-associated estrogen receptors (mERs) can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways.

-

These signaling pathways can, in turn, modulate the activity of various downstream proteins, leading to rapid cellular effects that do not require gene transcription.

-

These pathways can also cross-talk with the genomic pathway, for instance, by phosphorylating and thereby modulating the activity of nuclear estrogen receptors.

-

Caption: Non-genomic signaling pathway of this compound.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the estrogenic activity of a compound like this compound.